molecular formula C9H9F2NO3 B10909688 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene CAS No. 937602-84-1

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene

Cat. No.: B10909688
CAS No.: 937602-84-1
M. Wt: 217.17 g/mol
InChI Key: RCEZMBSUAGBHQN-UHFFFAOYSA-N
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Description

2,2-difluoroethyl 3-methyl-4-nitrophenyl ether: is an organic compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.17 g/mol . This compound is characterized by the presence of a difluoroethyl group, a methyl group, and a nitrophenyl ether moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether typically involves the reaction of 3-methyl-4-nitrophenol with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of difluoroethyl groups on biological systems. It serves as a model compound in the investigation of enzyme interactions and metabolic pathways .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 2,2-difluoroethyl 4-nitrophenyl ether
  • 2,2-difluoroethyl 3-methylphenyl ether
  • 2,2-difluoroethyl 3-nitrophenyl ether

Comparison: Compared to its analogs, 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether exhibits unique reactivity due to the presence of both the methyl and nitro groups. The methyl group increases the compound’s hydrophobicity, while the nitro group enhances its electron-withdrawing properties. These characteristics make it more versatile in chemical synthesis and biological applications .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-6-4-7(15-5-9(10)11)2-3-8(6)12(13)14/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZMBSUAGBHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247525
Record name 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-84-1
Record name 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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